5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
Description
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is a sulfone-functionalized heterocyclic compound characterized by a central 1,3-dithiane ring fully oxidized to tetraoxide, with a 4-chlorophenyl substituent at the 5-position. Its structure features strong electron-withdrawing sulfonyl groups, which enhance ionic conductivity when incorporated into polymer matrices .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S2/c11-10-3-1-8(2-4-10)9-5-16(12,13)7-17(14,15)6-9/h1-4,9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYXZMVXSBAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide typically involves the reaction of 4-chlorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst to form the dithiane ring. This intermediate is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to yield the tetraoxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxide back to the dithiane or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dithiane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,3-dithiane 1,1,3,3-tetraoxide core is shared among several derivatives, but substituents and functional groups critically influence their properties:
Physical and Chemical Properties
Key physical properties vary significantly with substituents:
Notes:
- The 4-chlorophenyl derivative exhibits superior ionic conductivity in solid polymer electrolytes (SPEs) compared to its trifluoromethane sulfonyl analog (7.52×10⁻⁵ S/cm at 25°C) .
- The parent compound’s high boiling point (554.9°C) reflects strong intermolecular forces from C–H⋯O hydrogen bonds, as observed in its crystal structure .
Biological Activity
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is an organosulfur compound notable for its unique structural features and potential biological applications. This compound is synthesized through the reaction of 4-chlorobenzaldehyde with 1,3-propanedithiol, followed by oxidation to form the tetraoxide derivative. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic properties.
- IUPAC Name : this compound
- CAS Number : 134835-93-1
- Molecular Formula : C10H11ClO4S2
- Molecular Weight : 292.76 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound can inhibit enzyme activity and disrupt cellular processes due to its ability to form specific interactions with molecular targets such as enzymes and receptors. This unique mechanism may lead to various therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The following sections summarize key findings from various studies on its biological effects.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains:
| Bacterial Strain | Activity (MIC µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 625 - 1250 | Excellent activity observed |
| Staphylococcus epidermidis | Variable | Significant antibacterial activity |
| Pseudomonas aeruginosa | Variable | Notable effectiveness in some derivatives |
| Escherichia coli | None | No observed antibacterial activity |
The compound showed particularly strong efficacy against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, while it was ineffective against certain Gram-negative bacteria such as E. coli.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that the compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study involved testing various derivatives of this compound against clinically relevant bacterial strains. Results indicated a correlation between structural modifications and enhanced antimicrobial potency.
- Anticancer Mechanisms : Another research project focused on the compound's ability to inhibit tumor growth in vitro. The results showed a dose-dependent response in cancer cell lines treated with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sulfur-transfer reactions using reagents like piperidinium tetrathiotungstate, which facilitates cyclic disulfide formation from 1,2-dihalo precursors. For example, reacting 1,2-dichloroethane derivatives with 4-chlorophenyl substituents under inert atmospheres (e.g., nitrogen) at 60–80°C in anhydrous tetrahydrofuran (THF) yields the dithiane framework. Post-synthesis, oxidation with hydrogen peroxide or ozone generates the tetraoxide groups. Yield optimization requires precise stoichiometric control of the sulfur-transfer reagent and halide precursor, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
| Key Parameters for Synthesis | Typical Conditions |
|---|---|
| Reagent | Piperidinium tetrathiotungstate |
| Solvent | THF (anhydrous) |
| Temperature | 60–80°C |
| Oxidation Agent | H₂O₂ or O₃ |
| Purification | Column chromatography (silica gel) |
Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and sulfone groups (δ 3.5–4.5 ppm for dithiane tetraoxide).
- Infrared (IR) Spectroscopy : Strong S=O stretches near 1150–1300 cm⁻¹ confirm sulfone oxidation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 288.98 (C₁₀H₁₀ClO₄S₂⁺).
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) resolves bond lengths (C–S: ~1.81 Å, S–O: ~1.43 Å) and confirms the tetrahedral geometry of sulfone groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfur-transfer reactions in dithiane ring formation, and how do substituents like 4-chlorophenyl influence reactivity?
- Methodological Answer : The sulfur-transfer mechanism involves nucleophilic attack of the sulfur reagent on 1,2-dihalo precursors, with regioselectivity governed by steric and electronic effects. The electron-withdrawing 4-chlorophenyl group stabilizes transition states via resonance, directing sulfur incorporation at the less hindered position. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution and transition-state geometries to predict regioselectivity. Experimental validation includes kinetic isotope effects (KIEs) and substituent-swapping analogs (e.g., 4-fluorophenyl derivatives) .
Q. How can computational chemistry guide the prediction of this compound’s reactivity in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to predict participation in Diels-Alder reactions. The electron-deficient sulfone groups lower LUMO energy, enhancing reactivity with dienes.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for nucleophilic substitutions at the chlorophenyl site.
- Contradiction Analysis : If experimental yields deviate from predictions (e.g., unexpected byproducts), refine computational models by incorporating explicit solvent molecules or entropy corrections .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., GIAO method in Gaussian). Discrepancies may arise from solvent effects or crystal packing, necessitating corrections.
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility (e.g., ring puckering in dithiane) not captured in static DFT models.
- Crystallographic Refinement : Re-analyze X-ray data (e.g., via SHELXL) to detect disorder or partial occupancy that skews computational comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
